3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a convenient and efficient route starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . One key method to achieve C3-arylation is the Suzuki–Miyaura cross-coupling reaction . This reaction allows the introduction of aryl and heteroaryl groups at the C3 position. The optimized conditions involve using a tandem catalyst (XPhosPdG2/XPhos) to prevent debromination. This strategy enables the formation of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
Industrial Production:: While specific industrial production methods are not widely documented, the Suzuki–Miyaura reaction can be scaled up for larger-scale synthesis.
Chemical Reactions Analysis
Reactions::
Arylation (Heteroarylation):
Second C-5 Arylation: After activating the C–O bond of the lactam function, a second arylation at C5 can be achieved .
Aryl/Heteroaryl Boronic Acids: Used as coupling partners.
Tandem Catalyst (XPhosPdG2/XPhos): Prevents debromination during the cross-coupling reaction.
PyBroP: Activates the C–O bond for the second arylation.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Its unique structure makes it valuable for drug discovery.
Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, an important target in neurodegenerative diseases .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazolo[1,5-a]pyrimidines to highlight its uniqueness.
Properties
IUPAC Name |
3-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJYMQEJMKBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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